(5-Trifluoromethyl-thiophen-3-yl)-methanol
Description
Contextualization of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has profoundly impacted various scientific fields, most notably in drug discovery and materials science. numberanalytics.com The unique properties of the fluorine atom—the most electronegative element—allow it to dramatically alter the characteristics of an organic molecule. numberanalytics.com Approximately 20% of all commercial pharmaceuticals are organofluorine compounds, a testament to the strategic advantage of fluorination in molecular design. nih.govalfa-chemistry.com In some years, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) have contained fluorine. tandfonline.com
The prevalence of fluorine in pharmaceuticals can be attributed to several key effects. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, prolonging its therapeutic effect. nih.govmdpi.com Furthermore, the introduction of fluorine or fluorine-containing groups like the trifluoromethyl (−CF3) group can significantly modify a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. numberanalytics.comnih.govmdpi.com These modifications can lead to improved solubility, better pharmacokinetic profiles, and stronger binding interactions with target proteins. mdpi.comnih.gov Consequently, the use of fluorinated building blocks remains a dominant and effective strategy in the discovery of new drugs. tandfonline.com
Importance of Thiophene (B33073) Scaffolds as Versatile Chemical Entities
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govrsc.org This structural motif is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.govrsc.org The inclusion of a sulfur heteroatom within the aromatic ring alters the molecule's electronic distribution and geometry, which can enhance its reactivity and biological potential. nih.govmdpi.com
Thiophene and its derivatives are known for their electron-rich nature and are often used as bioisosteres for benzene (B151609) rings, meaning they can substitute for a benzene ring in a drug molecule while maintaining or improving biological activity. researchgate.neteprajournals.com The thiophene scaffold is a key component in compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. rsc.orgresearchgate.netnih.gov Its structural versatility and ability to engage in crucial interactions with biological targets make it an attractive and widely explored framework in the development of novel therapeutic agents. researchgate.net
Overview of (5-Trifluoromethyl-thiophen-3-yl)-methanol as a Key Research Intermediate and Scaffold
This compound represents a strategic combination of the advantageous features discussed previously. Its molecular architecture consists of a central thiophene ring, a highly electronegative trifluoromethyl group at the 5-position, and a reactive hydroxymethyl (methanol) group at the 3-position.
This specific arrangement makes the compound a valuable research intermediate and building block for several reasons:
The Trifluoromethyl Group : This group confers the benefits of fluorination, such as increased metabolic stability and modulated lipophilicity, which are critical for developing effective drug candidates. mdpi.comnih.gov
The Thiophene Core : The thiophene ring serves as a proven and versatile scaffold that is well-established in medicinal chemistry for its favorable biological interaction profile. nih.govrsc.org
The Methanol (B129727) Functional Group : The hydroxymethyl group (–CH2OH) provides a crucial reaction site for further chemical elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into various other functional groups, allowing for the synthesis of a diverse library of more complex derivative compounds.
While detailed research studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structure strongly positions it as a key intermediate. Chemical suppliers list it as a building block for organic synthesis, confirming its role in the research and development pipeline. bldpharm.com The convergence of a fluorinated substituent and a reactive functional group on a privileged heterocyclic scaffold makes this compound a significant tool for medicinal chemists and materials scientists aiming to synthesize novel and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethyl)thiophen-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPIFOSKSRKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278634 | |
| Record name | 5-(Trifluoromethyl)-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447913-56-5 | |
| Record name | 5-(Trifluoromethyl)-3-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447913-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 5 Trifluoromethyl Thiophen 3 Yl Methanol
Strategies for the Synthesis of the (5-Trifluoromethyl-thiophen-3-yl) Core Structure
The assembly of the central (5-Trifluoromethyl-thiophen-3-yl) scaffold can be achieved through two main retrosynthetic disconnections: constructing the thiophene (B33073) ring with the trifluoromethyl group already incorporated into a precursor, or by introducing the trifluoromethyl moiety onto a pre-formed thiophene nucleus.
Thiophene Ring Construction Methodologies Incorporating Trifluoromethyl Groups
Building the thiophene ring from acyclic, trifluoromethyl-containing precursors is a common and effective strategy. These methods offer control over the final substitution pattern by carefully selecting the starting materials.
One prominent method is the Gewald aminothiophene synthesis , a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.orgorganic-chemistry.org While traditionally used for synthesizing 2-aminothiophenes, modifications of this reaction can be adapted using trifluoromethylated starting materials to build the desired thiophene ring. mdpi.comnih.gov The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org The use of microwave irradiation has been shown to improve reaction times and yields in Gewald syntheses. mdpi.com
Another approach involves the cyclization of functionalized fluorine-containing building blocks. For instance, β-CF3-1,3-enynes have been identified as versatile precursors for a range of trifluoromethylated heterocycles. nih.gov Cyclization strategies involving these enynes can be directed by transition metals to form complex heterocyclic frameworks. nih.gov Furthermore, the reaction of CF3-cyclopropanes with thiocarboxylic acids, promoted by a Lewis acid like diethylaluminium chloride (Et2AlCl), can lead to the formation of ring-fluorinated thiophene precursors through a sequence of single C–F bond activation, sulfanylation, and subsequent cyclization. rsc.org
A summary of selected thiophene ring construction methods is presented below.
| Method | Key Precursors | Reagents/Conditions | Outcome |
| Gewald Reaction | Trifluoromethylated ketone/aldehyde, α-cyanoester | Elemental Sulfur (S8), Base (e.g., morpholine) | Polysubstituted 2-aminothiophene core |
| En-yne Cyclization | β-CF3-1,3-enynes | Transition metal catalysts (e.g., Palladium) | Trifluoromethylated thiophene derivatives |
| Cyclopropane Ring-Opening | CF3-cyclopropanes, Thiocarboxylic acids | Lewis Acid (e.g., Et2AlCl) | Ring-fluorinated thiophene precursors |
Regioselective Introduction of the Trifluoromethyl Moiety onto the Thiophene Nucleus
An alternative to building the ring from scratch is the direct trifluoromethylation of a pre-existing thiophene derivative. This requires highly regioselective methods to ensure the CF3 group is installed at the correct position (C5). The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and electronic properties of the thiophene ring. organic-chemistry.org
Directed metalation is a powerful tool for achieving such regioselectivity. The use of mixed TMP-bases (TMP=2,2,6,6-tetramethylpiperidyl), such as TMPZnCl·LiCl, allows for the specific deprotonation (metalation) of a particular carbon atom on the thiophene ring, which can then be trapped by an electrophilic trifluoromethylating agent. organic-chemistry.org
Electrophilic trifluoromethylation can also be accomplished using reagents like N-(trifluoromethylthio)phthalimide, often activated by a Lewis acid. nih.gov Another approach involves the use of sodium trifluoromethanesulfinate (NaSO2CF3), an inexpensive and relatively stable reagent, for introducing the CF3 group. wikipedia.orgresearchgate.net These reactions are crucial for creating the C-CF3 bond on the aromatic heterocycle.
Approaches for the Installation of the Hydroxymethyl Functional Group
Once the (5-trifluoromethyl-thiophen-3-yl) core is synthesized, the final step is the installation of the hydroxymethyl (-CH2OH) group at the C3 position.
Functionalization of Trifluoromethylated Thiophene Precursors to Yield Methanol (B129727) Derivatives
The most direct and widely used method for introducing the hydroxymethyl group is the reduction of a corresponding carboxylic acid or aldehyde precursor.
A common pathway involves the synthesis of 5-(trifluoromethyl)thiophene-3-carboxylic acid . chemicalbook.com This carboxylic acid can then be reduced to the primary alcohol. Traditionally, strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are employed for this transformation. nih.govresearchgate.net This method is effective but requires stoichiometric amounts of the hazardous reagent.
Alternatively, 5-(trifluoromethyl)thiophene-3-carbaldehyde can serve as the precursor. chemscene.comnih.gov Aldehydes are readily reduced to primary alcohols using milder reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.
Recent advances have focused on catalytic reduction methods to avoid the use of stoichiometric and often pyrophoric hydrides.
Optimization of Reaction Conditions and Yields in (5-Trifluoromethyl-thiophen-3-yl)-methanol Synthesis
Optimizing the synthesis of this compound involves maximizing the efficiency of each synthetic step, particularly through the use of advanced catalytic systems.
Catalytic Systems Employed in Thiophene Methanol Syntheses
While the term "thiophene methanol synthesis" can broadly refer to industrial methanol production where thiophene is a poison, in this context, it refers to the synthesis of the thiophene-containing alcohol. The catalytic systems are therefore specific to the individual reaction steps.
For the reduction of the carboxylic acid precursor , several catalytic methods have been developed as greener alternatives to LiAlH4. These include:
Manganese(I)-catalyzed hydrosilylation : The complex [MnBr(CO)5] can catalyze the reduction of various carboxylic acids, including heterocyclic ones, to alcohols using a hydrosilane like phenylsilane (B129415) (PhSiH3). nih.gov
Titanium(IV)-catalyzed reduction : A system using catalytic titanium tetrachloride (TiCl4) with ammonia-borane (NH3BH3) has been shown to effectively reduce carboxylic acids to alcohols at room temperature, tolerating a range of functional groups. organic-chemistry.org
Rhenium-Osmium bimetallic catalysts : These have been used for the hydrogenation of carboxylic acids to alcohols, although they may require elevated pressure. researchgate.net
For cross-coupling reactions to build the thiophene core, palladium catalysts are frequently employed. For example, Suzuki cross-coupling reactions of a brominated thiophene with an appropriate boronic acid are catalyzed by Pd(0) complexes to form C-C bonds. researchgate.net
The table below summarizes catalytic systems relevant to the synthesis of this compound precursors.
| Reaction Step | Catalyst | Reductant/Reagent | Key Advantage |
| Carboxylic Acid Reduction | [MnBr(CO)5] | Phenylsilane (PhSiH3) | Earth-abundant metal, mild conditions. nih.gov |
| Carboxylic Acid Reduction | TiCl4 | Ammonia-borane (NH3BH3) | Air and moisture-stable, room temperature. organic-chemistry.org |
| C-C Bond Formation | Palladium(0) complexes | Aryl boronic acids | High efficiency for building thiophene core. researchgate.net |
| Acyl Halide Reduction | Poisoned Palladium (e.g., Rosenmund catalyst) | H2 | Stops at the aldehyde stage. libretexts.org |
The selection of the appropriate synthetic route and catalytic system is crucial for the efficient and scalable production of this compound, enabling its further investigation and application.
Solvent Effects and Reaction Parameter Optimization in the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde precursor, 5-(trifluoromethyl)thiophene-3-carbaldehyde. The efficiency and selectivity of this reduction are highly dependent on the choice of solvent and the optimization of various reaction parameters, including the reducing agent, temperature, and reaction time. While specific studies detailing the optimization of this particular conversion are not extensively documented in publicly available literature, general principles of aldehyde reduction and data from analogous transformations of substituted thiophene aldehydes provide a strong basis for understanding the key parameters.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. A common and effective reagent for this purpose is sodium borohydride (NaBH₄). researchgate.netugm.ac.id This reagent is favored for its mild nature, high selectivity for aldehydes and ketones, and operational simplicity. researchgate.net The choice of solvent is critical as it can significantly influence the reaction rate, yield, and the ease of product isolation.
Solvent Effects:
The selection of a suitable solvent is paramount in the reduction of 5-(trifluoromethyl)thiophene-3-carbaldehyde. The solvent must be inert to the reducing agent and capable of dissolving the substrate. Protic solvents, such as alcohols (methanol, ethanol), are frequently used for sodium borohydride reductions. researchgate.netugm.ac.id They can activate the borohydride reagent and facilitate the reaction. However, the solvent can also react with the borohydride, leading to its slow decomposition, which necessitates the use of a stoichiometric excess of the reducing agent.
In the context of substituted thiophenes, the polarity of the solvent can also influence the electronic properties of the thiophene ring, which may have a subtle effect on the reactivity of the aldehyde group. tsijournals.com A comparative analysis of solvents commonly employed for the reduction of aromatic and heterocyclic aldehydes is presented below.
Interactive Data Table: Solvent Effects on Aldehyde Reduction
| Solvent | Typical Reaction Time | Typical Yield (%) | Remarks |
| Methanol (MeOH) | 15-60 min | 85-95 | Often used due to good substrate solubility and fast reaction rates. researchgate.netugm.ac.id |
| Ethanol (B145695) (EtOH) | 30-90 min | 80-90 | A slightly less reactive alternative to methanol, sometimes offering better selectivity. ugm.ac.id |
| Isopropanol (IPA) | 1-3 h | 75-85 | Slower reaction rates compared to methanol or ethanol. |
| Tetrahydrofuran (THF) | 1-4 h | 70-90 | An aprotic solvent that can be used when protic solvents are undesirable. The reaction is often slower. scispace.com |
| Water (H₂O) | 1-5 h | Variable | Considered a "green" solvent. The use of additives like Na₂C₂O₄ or NaNO₃ can enhance selectivity and yield. orientjchem.orgorientjchem.org |
| Solvent-free | 15-30 min | 71-96 | Can be accelerated by ultrasound irradiation, offering a green and efficient alternative. researchgate.netugm.ac.id |
Note: The data presented are generalized from literature on aldehyde reductions and may vary for the specific substrate this compound.
For the reduction of 5-(trifluoromethyl)thiophene-3-carbaldehyde, methanol or ethanol would be a logical starting point due to their proven efficacy in similar reductions. researchgate.netugm.ac.id The trifluoromethyl group is generally stable under these mild reducing conditions.
Reaction Parameter Optimization:
Beyond the solvent, several other parameters must be optimized to maximize the yield and purity of this compound.
Reducing Agent: While sodium borohydride is a common choice, other reducing agents could be considered. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol or acetic acid is a powerful method for reducing aromatic rings, though it can sometimes be too harsh for sensitive functional groups. youtube.com However, for the reduction of an aldehyde on a thiophene ring, which can act as a catalyst poison, an excess of the palladium catalyst might be necessary. youtube.com Given the stability and selectivity of NaBH₄, it remains the more practical choice for this specific transformation.
Temperature: Reductions with sodium borohydride are typically conducted at temperatures ranging from 0 °C to room temperature. researchgate.netugm.ac.idscispace.com Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy to control the initial exotherm and ensure a smooth reaction. Higher temperatures are generally not required and may lead to side reactions or decomposition of the product.
Stoichiometry of the Reducing Agent: A slight to moderate excess of sodium borohydride (typically 1.1 to 2.0 equivalents) is generally used to ensure complete conversion of the aldehyde, especially when using protic solvents that can consume some of the reagent. researchgate.netorientjchem.org
Reaction Time and Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). researchgate.netscispace.com Reaction times can vary from as little as 15 minutes to a few hours, depending on the solvent and temperature. researchgate.netugm.ac.id
Interactive Data Table: Optimization of Reaction Parameters for Aldehyde Reduction
| Parameter | Range/Condition | Effect on Reaction |
| Reducing Agent | NaBH₄ (1.1-2.0 eq.) | Mild and selective for the aldehyde group. researchgate.netorientjchem.org |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. researchgate.netugm.ac.id |
| Reaction Time | 15 min - 4 h | Dependent on solvent and temperature; monitored by TLC. researchgate.netugm.ac.idscispace.com |
| Catalyst (for hydrogenation) | Palladium on Carbon (Pd/C) | Can be effective but may be poisoned by the sulfur in the thiophene ring. youtube.com |
| Pressure (for hydrogenation) | 1-4 atm H₂ | Standard pressure for catalytic hydrogenation. youtube.com |
Chemical Reactivity and Transformations of 5 Trifluoromethyl Thiophen 3 Yl Methanol
Reactivity of the Hydroxymethyl Functional Group
The hydroxymethyl group attached to the thiophene (B33073) ring at the 3-position is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and derivatization reactions.
Oxidation Pathways and Mechanisms
The primary alcohol functionality of (5-Trifluoromethyl-thiophen-3-yl)-methanol can be oxidized to the corresponding aldehyde, 5-(trifluoromethyl)thiophene-3-carbaldehyde, or further to the carboxylic acid, 5-(trifluoromethyl)thiophene-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Commonly employed oxidizing agents for the conversion of heteroaromatic methanols to aldehydes include manganese dioxide (MnO₂). semanticscholar.orgorganic-chemistry.orgacsgcipr.org This reagent is particularly effective for the oxidation of benzylic and allylic-type alcohols, a category that includes thiophenemethanols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. The heterogeneous nature of the reaction facilitates work-up, as the manganese byproducts can be removed by simple filtration. acsgcipr.org The mechanism is believed to involve the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical process. acsgcipr.org
For the oxidation to the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can effect this transformation.
| Oxidizing Agent | Product | Typical Conditions |
| Manganese Dioxide (MnO₂) | 5-(Trifluoromethyl)thiophene-3-carbaldehyde | Stirring with excess MnO₂ in CH₂Cl₂ at rt |
| Potassium Permanganate (KMnO₄) | 5-(Trifluoromethyl)thiophene-3-carboxylic acid | Basic aqueous solution, followed by acidification |
This table presents plausible oxidation reactions based on general methods for oxidizing heteroaromatic methanols.
Reduction Reactions and Stereochemical Considerations
The hydroxymethyl group of this compound can be reduced to a methyl group, yielding 3-methyl-5-(trifluoromethyl)thiophene. This transformation is effectively a deoxygenation of the alcohol. A common method for the reduction of benzylic-type alcohols is ionic hydrogenation, often employing a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong acid or a Lewis acid. researchgate.netorganic-chemistry.orggelest.com For instance, treatment of a benzylic alcohol with triethylsilane and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can lead to the corresponding alkane. googleapis.com The reaction proceeds through the formation of a carbocation intermediate, which is then reduced by the hydride transfer from the silane. Given that the hydroxymethyl group is on a thiophene ring, which has benzylic-type reactivity, this method is expected to be applicable. Stereochemical considerations are not relevant in this specific reduction as the resulting methyl group is achiral.
| Reducing System | Product | Plausible Conditions |
| Triethylsilane (Et₃SiH) / Lewis Acid (e.g., BF₃·OEt₂) | 3-Methyl-5-(trifluoromethyl)thiophene | Inert solvent (e.g., CH₂Cl₂) at controlled temperature |
This table outlines a potential reduction method based on established procedures for analogous compounds.
Derivatization via Esterification and Etherification
The hydroxyl moiety of this compound readily undergoes esterification and etherification to produce a variety of derivatives.
Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. When using a carboxylic acid, an acid catalyst (e.g., sulfuric acid) is typically required to facilitate the Fischer esterification. A more reactive approach involves the use of an acyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. For example, reaction with acetyl chloride would yield (5-(trifluoromethyl)thiophen-3-yl)methyl acetate.
Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration with another alcohol can lead to symmetrical or unsymmetrical ethers, although this method can be less controlled. More modern methods for the chemoselective etherification of benzylic alcohols have also been developed. researchgate.net
| Reaction Type | Reagents | Product Example |
| Esterification | Acetyl chloride, pyridine | (5-(Trifluoromethyl)thiophen-3-yl)methyl acetate |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 3-(Methoxymethyl)-5-(trifluoromethyl)thiophene |
This table provides illustrative examples of derivatization reactions.
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is significantly influenced by its substituents. The trifluoromethyl group at the 5-position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The hydroxymethyl group at the 3-position is a weak activating group and an ortho-, para-director.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the α-positions (2- and 5-). numberanalytics.comnih.gov However, in this compound, the 5-position is blocked and strongly deactivated by the -CF₃ group. The 3-hydroxymethyl group directs incoming electrophiles to the 2- and 4-positions. The strong deactivating effect of the -CF₃ group will likely make electrophilic substitution challenging and will primarily direct incoming electrophiles to the position least deactivated, which is the 2-position. The 4-position is also a possibility, but is expected to be less favored due to the combined deactivating effects of the -CF₃ group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur preferentially at the 2-position.
Predicted Regioselectivity for EAS:
graph TD A["this compound"] -- "Electrophile (E+)" --> B{Major Product}; B -- "Substitution at C2" --> C["2-E-(5-Trifluoromethyl-thiophen-3-yl)-methanol"];
This diagram illustrates the predicted major outcome of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (NAS) on the Thiophene Nucleus
Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like thiophene. However, the presence of a strong electron-withdrawing group, such as the trifluoromethyl group, can facilitate NAS, especially when a good leaving group is present on the ring. researchgate.net In the case of this compound itself, there is no inherent leaving group on the thiophene ring. However, if a derivative with a leaving group (e.g., a halogen) at the 2- or 4-position were synthesized, it would be susceptible to nucleophilic attack. The trifluoromethyl group at the 5-position would stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution. For instance, a hypothetical 2-chloro-5-(trifluoromethyl)thiophen-3-yl)methanol would be expected to react with nucleophiles, with the nucleophile displacing the chloride at the 2-position.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. For thiophene derivatives, these reactions, particularly the Suzuki and Heck couplings, enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of substituents. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar thiophene systems.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for aryl-aryl bond formation. diva-portal.orgnih.gov In the context of this compound, the hydroxyl group could be converted to a halide or triflate, rendering the 3-position of the thiophene ring susceptible to Suzuki coupling. For instance, the related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov This suggests that a halogenated derivative of this compound would be a viable substrate for such transformations.
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be employed to introduce alkenyl groups onto the thiophene ring of this compound, again, following the conversion of the hydroxymethyl group's position to a halide. The efficiency and regioselectivity of these reactions would be influenced by the electronic nature of the trifluoromethyl group.
Below is a representative data table illustrating the conditions and outcomes for Suzuki-Miyaura cross-coupling reactions of a structurally related thiophene derivative, 2-bromo-5-(bromomethyl)thiophene, with various aryl boronic acids. nih.gov This provides a model for the potential reactivity of a halogenated form of this compound.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of 2-Bromo-5-(bromomethyl)thiophene
| Entry | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 70 |
| 2 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | 75 |
| 3 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 72 |
| 4 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 65 |
| 5 | 3-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(3-nitrophenyl)thiophene | 58 |
Reaction Conditions: 2-bromo-5-(bromomethyl)thiophene (1 eq), aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2 eq), in 1,4-dioxane/H₂O (4:1) at 90°C for 12 hours. nih.gov
Influence of the Trifluoromethyl Group on Overall Compound Reactivity
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature and high lipophilicity. mdpi.comnih.gov Its presence on the thiophene ring of this compound has significant electronic and mechanistic implications.
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov When attached to the thiophene ring at the 5-position, it significantly lowers the electron density of the entire aromatic system. This deactivation of the ring has several consequences for its reactivity. Electrophilic aromatic substitution reactions on the thiophene ring would be slower and require more forcing conditions compared to unsubstituted thiophene. The electron-withdrawing effect also increases the acidity of the ring protons, potentially facilitating metalation reactions.
Furthermore, the CF₃ group's influence extends to the hydroxymethyl side chain. The inductive electron withdrawal through the thiophene ring can impact the reactivity of the alcohol. For instance, it can increase the acidity of the hydroxyl proton, making it a better substrate for reactions involving deprotonation. Conversely, the formation of a carbocation at the benzylic-like position upon protonation and loss of water would be destabilized by the electron-withdrawing nature of the trifluoromethylated ring.
A study on isoxazole-based molecules demonstrated that the incorporation of a CF₃ group can significantly enhance anti-cancer activity, highlighting the profound impact of this group on molecular interactions and biological properties. nih.gov This underscores the importance of the electronic modifications brought about by the trifluoromethyl group.
Beyond its electronic influence, the trifluoromethyl group can directly participate in certain chemical transformations. While the C-F bonds are generally strong, under specific conditions, they can be cleaved.
For example, trifluoromethylarenes have been shown to undergo defluorinative thio-functionalization to yield methyl-dithioesters in the presence of a boron trifluoride-dimethyl sulfide (B99878) complex. researchgate.net This type of transformation suggests that the CF₃ group on the thiophene ring is not merely a spectator but can be a reactive handle for further functionalization.
Another example of the reactivity of the CF₃ group is seen in the single C-F bond activation of CF₃-cyclopropanes, which leads to the formation of stabilized difluorocarbocations. nii.ac.jp While this is not a direct reaction of a trifluoromethylthiophene, it demonstrates the principle that under the right conditions, a C-F bond within the CF₃ group can be selectively broken to initiate further reactions.
Research has also shown that trifluoromethyl-substituted superelectrophiles, generated in superacid, exhibit enhanced electrophilic character, leading to unique reactivity patterns. nih.gov This suggests that under strongly acidic conditions, the trifluoromethyl group in this compound could facilitate unusual chemical transformations. The direct participation of the trifluoromethyl group in radical reactions is also a known phenomenon. beilstein-journals.org
Derivatives and Analogs of 5 Trifluoromethyl Thiophen 3 Yl Methanol
Synthesis of Advanced Trifluoromethylated Thiophene (B33073) Derivatives
The chemical versatility of (5-Trifluoromethyl-thiophen-3-yl)-methanol allows for extensive modification at both the hydroxymethyl group and the thiophene ring, as well as its use in constructing more complex fused heterocyclic systems.
The primary alcohol of the hydroxymethyl group is a key site for synthetic elaboration, enabling the formation of ethers, esters, and amines, thereby expanding the chemical space and modulating the physicochemical properties of the parent molecule.
Ethers: Ether derivatives can be synthesized through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, specialized reagents can be used for direct O-trifluoromethylation of alcohols to produce trifluoromethyl ethers, a class of compounds noted for their unique properties. chemrevlett.com General reviews on the synthesis of trifluoromethyl ethers highlight methods that could be adapted for this specific substrate, such as those involving hypervalent iodine compounds or trifluoromethyl triflate. semanticscholar.orgrsc.orgscilit.com
Esters: Esterification of the hydroxymethyl group is readily achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive acyl chlorides or anhydrides in the presence of a base. These reactions yield esters with a wide variety of substituents, allowing for fine-tuning of properties like lipophilicity and susceptibility to hydrolysis by esterases in a biological environment.
Amines: The conversion of the hydroxymethyl group to an amine can be accomplished through a multi-step sequence. The alcohol is typically first converted into a better leaving group, such as a tosylate or a halide. This is followed by nucleophilic substitution with ammonia, a primary or secondary amine, or through intermediates like an azide (B81097) (followed by reduction) or a phthalimide (B116566) (Gabriel synthesis) to yield the corresponding amine derivative.
The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. nih.govresearchgate.net The regiochemical outcome of such reactions is directed by the existing substituents. The trifluoromethyl group is a strongly deactivating, meta-directing group, while the hydroxymethyl group is a weakly activating, ortho, para-directing group. In the this compound system, the positions on the thiophene ring are C2, C4, and C5 (bearing the CF3 group). The primary sites for electrophilic attack would be the C2 and C4 positions.
Common functionalization reactions include:
Halogenation: Introduction of bromine or chlorine at the C2 or C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration and Sulfonation: These reactions introduce nitro (-NO2) or sulfonic acid (-SO3H) groups, further modifying the electronic properties of the ring. The resulting functionalized thiophenes can then serve as intermediates for further modifications, such as cross-coupling reactions (e.g., Suzuki, Stille) if a halogen is introduced.
A highly productive strategy in drug discovery involves using the trifluoromethyl-thiophene core to construct fused heterocyclic systems, such as thienopyridines and thienopyrimidines. These bicyclic structures are prevalent in many biologically active compounds, particularly kinase inhibitors. researchgate.net
The synthesis of thieno[3,2-b]pyridines often starts from a functionalized thiophene. For instance, a 3-aminothiophene derivative can undergo condensation and cyclization with a 1,3-dicarbonyl compound to form the fused pyridine (B92270) ring. Subsequent modifications, such as Suzuki-Miyaura cross-coupling on a halogenated precursor, can introduce diverse aryl or heteroaryl groups onto the thienopyridine core, yielding libraries of compounds for biological screening. mdpi.com
Similarly, thieno[2,3-d]pyrimidines are key scaffolds in many targeted therapies. nih.govnih.gov Synthetic routes often involve the reaction of 3-amino-thiophene-2-carboxylate derivatives with various reagents to build the pyrimidine (B1678525) ring. The trifluoromethyl group can be incorporated either on the initial thiophene precursor or on a substituent added later in the synthesis. researchgate.net These fused systems provide a rigid framework that can be decorated with substituents designed to interact with specific biological targets.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. By systematically modifying the structure of analogs derived from this compound and assessing their biological activity, researchers can identify key molecular features required for therapeutic efficacy.
Rational design leverages structural information from the biological target (e.g., an enzyme's active site) to guide the synthesis of new molecules. The trifluoromethyl-thienopyrimidine and -thienopyridine scaffolds have been extensively used in the rational design of kinase inhibitors targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Proline-rich Tyrosine Kinase 2 (PYK2). nih.govmdpi.comresearchgate.netnih.gov
In this context, the thienopyrimidine core acts as a bioisostere for the adenine (B156593) ring of ATP, allowing it to anchor within the enzyme's hinge region. The trifluoromethyl group often enhances binding affinity through favorable hydrophobic interactions and can improve metabolic stability by blocking potential sites of oxidation. nih.govnih.gov The design process involves synthesizing a library of derivatives where substituents around the core are varied to optimize interactions with different pockets of the kinase active site, aiming to enhance potency and selectivity. nih.govmdpi.com
SAR studies on trifluoromethyl-thiophene derivatives have yielded critical insights into how specific structural changes affect biological activity. For kinase inhibitors based on a thieno[2,3-d]pyrimidine (B153573) scaffold, several key principles have been established. mdpi.com
Hinge-Binding Region: The thienopyrimidine core itself is vital for forming hydrogen bonds with the hinge region of the kinase, a fundamental interaction for potent inhibition.
Hydrophobic Pockets: The trifluoromethyl group on a phenyl ring substituent is often directed towards a hydrophobic pocket in the active site. The strong hydrophobicity of the -CF3 group enhances van der Waals interactions, contributing significantly to binding affinity. mdpi.com
Solvent-Exposed Region: Modifications at positions pointing towards the solvent-exposed region of the active site can be used to modulate solubility and pharmacokinetic properties. Introducing polar groups like morpholine (B109124) or piperazine (B1678402) can improve aqueous solubility.
Selectivity: Achieving selectivity between different kinases is a major challenge. Subtle modifications to substituents can exploit small differences in the amino acid residues lining the active sites of various kinases. For example, diminishing activity against EGFR while retaining potency for VEGFR-2 has been a key goal in the development of certain thienopyrimidine inhibitors. nih.gov
The following interactive table summarizes representative SAR findings for trifluoromethyl-thienopyrimidine derivatives as kinase inhibitors, illustrating the impact of various substitutions on biological activity.
| Core Scaffold | Substituent (R1) | Substituent (R2) | Target Kinase | Activity (IC50) | Key SAR Insights |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | -NH-(p-methoxyphenyl) | -H | EGFR | >10 µM | Basic scaffold with weak activity. Requires further functionalization. |
| Thieno[2,3-d]pyrimidine | -NH-(p-(3-fluorobenzamido)phenyl) | -H | EGFR | 5.32 µM | Addition of a substituted phenylamino (B1219803) group at R1 improves potency. The 3-fluoro substituent is favorable. nih.gov |
| Thieno[2,3-d]pyrimidine | -NH-(p-((E)-3-(3-fluorophenyl)acrylamido)phenyl) | -H | EGFR | 0.091 µM | Extending the R1 substituent with an acrylamide (B121943) linker significantly boosts potency, likely accessing additional binding interactions. nih.gov |
| Thieno[2,3-d]pyrimidine | -piperazin-1-yl-carboxamide-(4-chloro-3-CF3-phenyl) | -phenyl-piperazin-1-yl | VEGFR3 | Potent (nM range) | Complex structure showing high potency. The 4-chloro-3-(trifluoromethyl)phenyl group engages in hydrophobic interactions. mdpi.com |
| Thieno[3,2-b]pyridine | -NH-(3-methyl-4-chlorophenyl) | -H | VEGFR-2 | 0.03 µM | Thienopyridine scaffold is also effective. Substitution pattern on the aniline (B41778) ring is critical for potent VEGFR-2 inhibition. nih.gov |
Advanced Spectroscopic Characterization Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
Comprehensive Proton (¹H), Carbon-¹³ (¹³C), and Fluorine-¹⁹ (¹⁹F) NMR Analyses
A complete NMR analysis of (5-Trifluoromethyl-thiophen-3-yl)-methanol involves the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. While specific experimental data for this compound is not widely published, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally related compounds, such as other substituted thiophenes and trifluoromethylated aromatic systems.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The two aromatic protons on the thiophene ring would appear as distinct singlets or narrowly coupled doublets. The methylene protons (—CH₂OH) would likely present as a doublet, coupled to the adjacent hydroxyl proton, which itself would appear as a triplet. The exact chemical shifts can be influenced by the solvent used.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon skeleton. We anticipate signals for the four distinct carbon atoms of the thiophene ring, the methylene carbon, and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the thiophene carbons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxymethyl group.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically referenced to an internal standard like CFCl₃, provides a definitive confirmation of the presence and electronic environment of the CF₃ group. chiralen.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H2 (Thiophene) | ~7.5 | - | s |
| H4 (Thiophene) | ~7.2 | - | s |
| -CH₂OH | ~4.8 | ~60 | d |
| -OH | Variable | - | t |
| C2 (Thiophene) | - | ~125 | s |
| C3 (Thiophene) | - | ~145 | s |
| C4 (Thiophene) | - | ~122 | s |
| C5 (Thiophene) | - | ~128 (q) | q |
| -CH₂OH | - | ~60 | t |
| -CF₃ | - | ~124 (q) | q |
Note: These are predicted values and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene protons (—CH₂OH) and the hydroxyl proton (-OH), confirming their proximity. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the thiophene proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound (C₆H₅F₃OS) and, from that, its elemental formula. The calculated exact mass for this compound is 182.0013 g/mol . An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the compound's identity.
Fragmentation Patterns and Mechanistic Interpretation in Mass Spectrometry
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern is a molecular fingerprint that can be interpreted to deduce the structure. For this compound, likely fragmentation pathways would include:
Loss of a hydroxyl radical (•OH) to give a [M-17]⁺ ion.
Loss of the hydroxymethyl group (•CH₂OH) to give a [M-31]⁺ ion, corresponding to the 5-trifluoromethyl-thiophen-3-yl cation.
Cleavage of the C-S bond in the thiophene ring.
Loss of a fluorine atom or the entire trifluoromethyl group.
The relative abundance of these fragment ions provides further structural confirmation.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 165 | [M - OH]⁺ |
| 151 | [M - CH₂OH]⁺ |
| 113 | [C₅H₂F₃]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
C-H stretch (aromatic): Sharp peaks around 3100 cm⁻¹.
C-H stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region for the methylene group.
C=C stretch (thiophene ring): Absorptions in the 1400-1600 cm⁻¹ range.
C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region, typical for trifluoromethyl groups.
C-O stretch: A band in the 1000-1200 cm⁻¹ region.
C-S stretch: Weaker bands in the fingerprint region. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring and the C-S bond.
Table 3: Expected Key Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Thiophene) | 1400-1600 | Medium-Weak |
| C-F Stretch (CF₃) | 1100-1300 | Strong |
| C-O Stretch (Alcohol) | 1000-1200 | Strong |
Characterization of Functional Groups and Molecular Structure
The molecular structure of this compound contains several key features that would be identifiable through spectroscopic analysis: a thiophene ring, a trifluoromethyl group (-CF₃), a hydroxymethyl group (-CH₂OH), and aromatic protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the thiophene protons would be influenced by the electron-withdrawing nature of the trifluoromethyl group. The methylene protons would likely appear as a doublet, coupled to the hydroxyl proton (if not exchanging with the solvent), and their chemical shift would be indicative of their proximity to the electronegative oxygen atom.
¹³C NMR: The carbon NMR spectrum would provide evidence for all six carbon atoms in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbon atoms of the thiophene ring would have chemical shifts influenced by the substituents, and the methylene carbon of the hydroxymethyl group would appear in the aliphatic region.
¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds. A single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, with a chemical shift characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and methylene groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the 1350-1100 cm⁻¹ region. Vibrations associated with the thiophene ring (C=C and C-S stretching) would also be present.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of C₆H₅F₃OS (182.16 g/mol ). The fragmentation pattern would likely show losses of functional groups such as the hydroxyl group, the entire hydroxymethyl group, and potentially the trifluoromethyl group, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
A search of the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, did not yield an entry for this compound. The deposition of a crystal structure is contingent on the successful growth of single crystals of sufficient quality, which can be a challenging process.
Had a crystal structure been available, it would have provided invaluable data. For instance, it would have definitively confirmed the substitution pattern on the thiophene ring. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the solid-state architecture of the compound. The bond lengths and angles within the thiophene ring and involving the trifluoromethyl and hydroxymethyl substituents would offer insights into the electronic effects of these groups on the molecule's geometry.
In the absence of experimental crystallographic data, computational modeling techniques could be employed to predict the solid-state structure and provide theoretical insights into its crystalline arrangement.
Theoretical and Computational Studies of 5 Trifluoromethyl Thiophen 3 Yl Methanol and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock, MP2)
Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict molecular properties. Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are widely used. DFT, especially with hybrid functionals like B3LYP, has become a standard due to its balance of computational cost and accuracy in describing electronic systems. nih.govnih.govmdpi.com These methods are instrumental in exploring the geometric, electronic, and spectroscopic features of thiophene (B33073) derivatives.
The first step in computationally characterizing (5-Trifluoromethyl-thiophen-3-yl)-methanol is to determine its most stable geometry. This is achieved through geometry optimization, a process that calculates the molecule's energy at various atomic arrangements to find the lowest energy conformation.
The thiophene ring itself is an aromatic, planar five-membered ring. wikipedia.org However, the presence of flexible substituents—the trifluoromethyl (-CF3) and hydroxymethyl (-CH2OH) groups—introduces conformational complexity. Conformational analysis for this molecule would focus on the rotation around two key single bonds: the C(ring)-C(methylene) bond and the C(ring)-C(trifluoromethyl) bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped to identify the global and local energy minima, which correspond to the most stable conformers. dergipark.org.trresearchgate.net For the hydroxymethyl group, intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom of the thiophene ring may influence the conformational preference.
Optimized geometric parameters for a structure analogous to this compound, calculated using DFT methods, are presented below. These values are representative of substituted thiophenes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-S | 1.710 |
| C=C | 1.375 | |
| C-C (single in ring) | 1.420 | |
| C(ring)-CF3 | 1.495 | |
| C(ring)-CH2OH | 1.510 | |
| Bond Angle (°) | C-S-C | 92.5 |
| S-C=C | 111.5 | |
| C=C-C | 112.2 |
The electronic properties of the thiophene ring are significantly modulated by its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Conversely, the hydroxymethyl group (-CH2OH) has a weaker electronic effect.
Charge Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can map the electron density to visualize charge distribution. A Molecular Electrostatic Potential (MEP) plot illustrates the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the MEP would show significant negative potential localized around the highly electronegative fluorine and oxygen atoms, making these sites susceptible to electrophilic attack. mdpi.comdergipark.org.tr The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic character.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.govmdpi.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
The electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO orbitals. mdpi.com This effect can lead to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, enhancing the molecule's potential as an electron acceptor. Computational studies on various thiophene derivatives have shown that substituents can tune the HOMO-LUMO gap significantly. nih.goviosrjournals.org
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 5.35 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.50 |
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the computed normal modes, each frequency can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations. For this compound, characteristic frequencies would include C-H, C=C, and C-S stretching modes of the thiophene ring, as well as distinct vibrations from the C-F bonds of the trifluoromethyl group and the O-H and C-O bonds of the hydroxymethyl group. mdpi.comiosrjournals.org Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations. researchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency Range (Scaled) |
|---|---|---|
| O-H Stretch | -CH2OH | 3550-3650 |
| Aromatic C-H Stretch | Thiophene Ring | 3100-3120 |
| C=C Stretch | Thiophene Ring | 1500-1550 |
| C-F Stretch | -CF3 | 1100-1350 |
| C-O Stretch | -CH2OH | 1030-1080 |
| C-S Stretch | Thiophene Ring | 650-850 |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.com These predictions are invaluable for assigning experimental spectra.
¹H NMR: Protons on the thiophene ring would appear in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents. The methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons would have distinct signals.
¹³C NMR: The calculation would predict shifts for all five carbon atoms, distinguishing the ring carbons from the methylene and trifluoromethyl carbons.
¹⁹F NMR: The trifluoromethyl group would produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of ¹⁹F is known to be highly sensitive to the local electronic environment, making it a valuable probe. nih.govnih.govepa.gov
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Ring H | 7.0 - 7.5 |
| -CH₂- | ~4.7 | |
| -OH | ~2.5 - 3.5 (variable) | |
| ¹³C | C-S (C5) | ~130 (attached to CF3) |
| Ring C | 120 - 145 | |
| -CF₃ | ~125 (quartet) | |
| -CH₂OH | ~60 | |
| ¹⁹F | -CF₃ | ~ -60 |
Reaction Mechanism Studies through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed, step-by-step picture of how reactants are converted into products.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to proceed. Locating the precise geometry of a transition state is a key goal of computational reaction modeling. For this compound, several reactions could be studied, such as the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or electrophilic substitution on the thiophene ring.
Transition state searches are algorithmically complex. Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the molecular motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). The energy of this transition state determines the activation energy (Ea) of the reaction, a critical factor in reaction kinetics.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers).
For example, a computational study of the oxidation of the alcohol to an aldehyde would involve:
Optimizing the geometries of the reactant (this compound) and the product ((5-Trifluoromethyl-thiophen-3-yl)-carbaldehyde), along with the chosen oxidizing agent.
Locating the transition state structure for the rate-determining step.
Such studies can be used to compare different possible reaction pathways, predict which products are likely to form, and understand the role of catalysts or solvent effects on the reaction outcome.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Thiophene Derivatives
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a thiophene derivative, and a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for screening potential drug candidates, optimizing lead compounds, and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring these conformations based on their binding affinity. The scoring functions estimate the free energy of binding, with lower (more negative) scores generally indicating a more stable interaction.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.
Predictive Modeling for Biological Activity and Binding Affinity in Thiophene Derivatives
Predictive modeling for biological activity and binding affinity of thiophene derivatives relies on the data generated from molecular docking and dynamics simulations. By establishing a correlation between the predicted binding affinities and the experimentally determined biological activities for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, untested compounds.
Key parameters derived from computational studies that are used in predictive modeling include:
Binding Affinity (or Docking Score): This value, typically expressed in kcal/mol, provides an estimate of the strength of the interaction between the ligand and the target.
Interaction Fingerprints: These detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding site.
Conformational Analysis: Understanding the preferred three-dimensional arrangement of the ligand when bound to the target is crucial for designing more potent and selective inhibitors.
For instance, studies on various thiophene derivatives have utilized molecular docking to predict their binding modes and affinities for a range of biological targets, including enzymes and receptors implicated in different diseases. ajol.infonih.gov These computational approaches have been instrumental in identifying key structural features of thiophene compounds that are essential for their biological activity.
While no specific data tables can be generated for this compound due to the absence of dedicated research, the table below illustrates the type of data that would be presented if such studies were available, using hypothetical examples based on general findings for thiophene derivatives.
Table 1: Illustrative Molecular Docking Data for Thiophene Derivatives
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Thiophene-based inhibitor | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl |
| Epidermal Growth Factor Receptor (EGFR) Kinase | Substituted aminothiophene | -9.2 | Met793, Leu718, Asp855 | Hydrogen bond, Hydrophobic |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Research into Biological Activity Mechanisms and Therapeutic Potential of 5 Trifluoromethyl Thiophen 3 Yl Methanol Derivatives
Anticancer Research Applications
Thiophene (B33073) derivatives have been identified as a significant class of heterocyclic compounds with promising anti-cancer characteristics. nih.gov Research has shown that these compounds can bind to a variety of cancer-specific protein targets. nih.gov The introduction of a trifluoromethyl group is often associated with enhanced anti-cancer activity against various cancers, including ovarian, lung, breast, and colon cancers. mdpi.com
Mechanisms of Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
Derivatives containing the trifluoromethyl-thiophene moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Studies have shown that these compounds can induce cell death through apoptosis, a programmed process of cell elimination. nih.gov
For instance, a novel thiophene carboxylate, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), exhibited cytotoxic effects on lymphoma, leukemia, and other cancer cell lines. nih.gov Further investigation revealed that this compound inflicts cytotoxicity via an intrinsic apoptotic pathway in human acute lymphoblastic leukemia cells. nih.gov
In another study, a series of new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, showed a potent cytotoxic effect against melanoma cancer cells (C32 and A375). nih.gov Similarly, research on di(3-thienyl)methanol demonstrated its ability to inhibit the growth of T98G brain cancer cells in a dose-dependent manner, with treatment leading to enhanced cell death. researchgate.net
The table below summarizes the cytotoxic activity of selected trifluoromethyl-thiophene derivatives against various cancer cell lines.
| Compound / Derivative | Cancer Cell Line | IC50 Value | Source |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 µM | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | 25.4 µM | nih.gov |
| Compound 9u | Lung Carcinoma (A549) | 0.35 µM | nih.gov |
| Compound 9u | Breast Adenocarcinoma (MCF-7) | 3.24 µM | nih.gov |
| Compound 9u | Prostate Cancer (PC-3) | 5.12 µM | nih.gov |
| Trifluoromethyl thioxanthene (B1196266) derivative (Compound 1) | HeLa | 87.8 nM | mdpi.comnih.gov |
| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone (B49325) (7g) | Hepatocellular Carcinoma (HepG2) | 26.6 µg/ml | semanticscholar.org |
| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone (7g) | Lung Carcinoma (A549) | 27.7 µg/ml | semanticscholar.org |
Inhibition of Specific Molecular Targets (e.g., EGFR Kinase Inhibition)
A primary mechanism behind the anticancer activity of these derivatives is the inhibition of specific molecular targets crucial for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The EGFR signaling pathway is vital in cell growth and differentiation, and its abnormal expression is linked to tumor cell proliferation, angiogenesis, and metastasis. nih.gov
A series of 5-trifluoromethylpyrimidine derivatives were specifically designed and synthesized as EGFR inhibitors. nih.gov The most potent of these, compound 9u, demonstrated an IC50 value of 0.091 µM against EGFR kinase. nih.gov This inhibition of EGFR is believed to mediate the observed cytotoxicity in cancer cells. researchgate.net Similarly, novel anthranilate diamide (B1670390) derivatives containing the trifluoromethylthiophene scaffold showed potent EGFR inhibition, with IC50 values in the nanomolar range. researchgate.net For example, compounds 4b and 9b from this series were the most potent, with an IC50 of 31 nM. researchgate.net
Third-generation EGFR inhibitors, like Osimertinib, have been developed to overcome drug resistance by selectively targeting EGFR-activating mutations as well as resistance mutations like T790M. mdpi.comnih.gov These inhibitors form a covalent bond to a cysteine residue in the EGFR ATP-binding site, effectively blocking its activity. mdpi.com The development of trifluoromethyl-thiophene derivatives aligns with this strategy of targeting specific kinase domains.
The table below presents the EGFR kinase inhibitory activity of selected compounds.
| Compound / Derivative | Target | IC50 Value | Source |
| Compound 9u | EGFR Kinase | 0.091 µM | nih.gov |
| Anthranilate diamide (4b) | EGFR Tyrosine Kinase | 31 nM | researchgate.net |
| Anthranilate diamide (9b) | EGFR Tyrosine Kinase | 31 nM | researchgate.net |
| Pyrazolopyrimidine (22) | EGFR-TK | 0.143 µM | researchgate.net |
| Pyrazolopyrimidine (23) | EGFR-TK | 0.121 µM | researchgate.net |
Impact on Cell Cycle Progression and Signal Transduction Pathways
Beyond direct cytotoxicity, (5-Trifluoromethyl-thiophen-3-yl)-methanol derivatives can exert their anticancer effects by interfering with the cell cycle, a series of events that leads to cell division and duplication. nih.gov Disrupting this process can halt the proliferation of cancer cells.
Research has shown that certain 5-trifluoromethylpyrimidine derivatives can induce cell cycle arrest. nih.gov For example, compound 9u was found to arrest A549 lung cancer cells in the G2/M phase, which is a critical checkpoint before cell division. nih.gov This arrest prevents the cells from proceeding to mitosis, thereby inhibiting tumor growth. nih.gov
Similarly, studies on other thiophene-containing compounds, such as α-terthienylmethanol, have demonstrated an ability to induce cell cycle arrest in the S phase in human ovarian cancer cells. nih.gov This S phase arrest was associated with changes in related proteins like cyclin A, cyclin-dependent kinase 2, and cyclin D2. nih.gov These findings highlight that a key aspect of the therapeutic potential of these compounds lies in their ability to modulate critical signal transduction pathways that govern cell cycle progression.
Anti-inflammatory Research Applications
The trifluoromethyl-thiophene scaffold is also being explored for its potential in developing new anti-inflammatory agents. nih.gov Chronic inflammation is a key factor in the development of various diseases, and targeting inflammatory pathways is a major therapeutic goal.
Modulation of Inflammatory Pathways and Mediators (e.g., COX Enzyme Inhibition)
A significant mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov
Studies on trifluoromethyl thioxanthene derivatives have revealed promising and selective COX-2 inhibition. mdpi.comnih.gov For example, compound 4 in one study displayed an IC50 for COX-2 inhibition of 6.5 µM with a selectivity of 1.6 over COX-1. nih.gov Other research has focused on developing dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways. nih.gov A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives showed promise as dual inhibitors with submicromolar IC50 values for both COX-1 and 5-LOX. nih.gov
The table below shows the COX inhibitory activity for selected derivatives.
| Compound / Derivative | Target | % Inhibition / IC50 Value | Source |
| Trifluoromethyl thioxanthene (Compound 4) | COX-2 | IC50: 6.5 µM | nih.gov |
| Trifluoromethyl thioxanthene (Compound 1) | COX-2 | IC50: 27.4 nM | mdpi.comnih.gov |
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1) | COX-2 | 88% at 10 µM | nih.gov |
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1) | COX-1 | 60.9% at 10 µM | nih.gov |
Investigation of Immunomodulatory Effects
The anti-inflammatory properties of these compounds are also linked to their ability to modulate the immune response and the production of inflammatory mediators. This includes regulating the levels of cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO). researchgate.net
Research on the methanol (B129727) extract of Desmodium triflorum demonstrated that its anti-inflammatory mechanism involves decreasing the levels of malondialdehyde (MDA), IL-1β, TNF-α, and NO in inflamed tissues. researchgate.net While not a direct derivative of this compound, this study illustrates a common mechanism of action for anti-inflammatory compounds. Furthermore, some derivatives of 1,2,4-triazole (B32235) containing a thiophene moiety have been studied for their actoprotective activity, which is the ability to enhance the body's resistance to physical fatigue, a process linked to immune and inflammatory status. pharmj.org.ua These studies suggest that thiophene-based compounds can influence the broader immune and inflammatory landscape, indicating a potential for immunomodulatory effects.
Research on this compound and its Derivatives Remains Largely Undisclosed
Despite a comprehensive search of scientific literature and databases, specific research detailing the biological activity and therapeutic potential of this compound and its direct derivatives is not publicly available. While the broader classes of thiophene and trifluoromethyl-containing compounds are subjects of extensive study in medicinal and agrochemical research, information on the precise compound specified in the research outline could not be retrieved.
The thiophene ring is a well-established pharmacophore, a core structural component in many biologically active molecules. nih.govsciensage.info Its presence is associated with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govrsc.org Similarly, the inclusion of a trifluoromethyl group (-CF3) is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability of a molecule.
General research into related compounds offers some context. For instance, studies on various thiophene derivatives have explored their potential as antimicrobial agents. rsc.org Research has also been conducted on the antiviral properties of compounds containing trifluoromethyl groups. In the field of agrochemicals, various heterocyclic compounds incorporating a trifluoromethyl moiety have been investigated for potential herbicidal and insecticidal applications.
However, the specific mechanisms of action and detailed research findings for derivatives of this compound, as outlined in the requested article structure, are not present in the accessible scientific literature. This includes a lack of specific data on:
Antimicrobial Research Applications: Elucidation of antibacterial action modes, analysis of antifungal pathways, and investigations into antiviral mechanisms.
Agrochemical Research Applications: Herbicidal activity and target mechanisms, as well as pesticidal and insecticidal research.
Without specific data from dedicated studies on this compound and its derivatives, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The available information is of a general nature concerning related chemical classes and does not provide the specific findings required for the specified subsections.
Further research and publication in peer-reviewed journals would be necessary to elucidate the specific biological activities and potential applications of this particular compound and its derivatives.
Enzyme Inhibition Studies
The therapeutic potential of chemical compounds is often linked to their ability to modulate the activity of specific enzymes. For derivatives of this compound, research into their interactions with enzymes is a critical area of investigation to understand their mechanism of action and to develop novel therapeutic agents.
Biochemical Characterization of Inhibitory Activity and Kinetics
While specific kinetic data for the direct inhibition of enzymes by this compound is not extensively available in the public domain, the broader class of thiophene derivatives has been the subject of numerous enzyme inhibition studies. These studies provide a foundational understanding of how the thiophene scaffold, often in combination with a trifluoromethyl group, can interact with enzyme active sites.
For instance, various thiophene-based compounds have been evaluated for their inhibitory effects against a range of enzymes, including cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and glutathione (B108866) S-transferase (GST). In one such study, a series of phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were synthesized and assessed for their enzyme inhibitory potential. researchgate.net The results highlighted that specific substitutions on the thiophene-containing scaffold could lead to potent and selective inhibition. For example, N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide was identified as a significant inhibitor of AChE. researchgate.net Similarly, other derivatives within the same series demonstrated high inhibitory activity against BChE and GST. researchgate.net
The inhibitory constant, Ki, is a critical parameter in characterizing the potency of an inhibitor. It represents the concentration of the inhibitor required to produce half-maximum inhibition. For the aforementioned thiophene derivatives, Ki values were determined to quantify their inhibitory strength against the target enzymes.
To illustrate the type of data generated in such studies, the following interactive table presents hypothetical inhibitory activities of this compound derivatives against selected enzymes, based on findings for structurally related compounds.
| Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Compound A | Acetylcholinesterase (AChE) | 15.2 | 8.1 | Competitive |
| Compound B | Butyrylcholinesterase (BChE) | 9.8 | 4.5 | Non-competitive |
| Compound C | Glutathione S-transferase (GST) | 22.5 | 12.3 | Mixed |
Note: The data in this table is illustrative and based on the activities of related thiophene compounds, not on experimental results for this compound itself.
Kinetic analyses in these studies are crucial for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often determined by measuring the reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk plots. Understanding the inhibition mechanism provides valuable insights into how the inhibitor interacts with the enzyme, whether it binds to the active site, an allosteric site, or the enzyme-substrate complex.
Structure-Based Ligand Design Principles for Enzyme Modulators
The design of potent and selective enzyme inhibitors often relies on structure-based ligand design (SBDD). This approach utilizes the three-dimensional structure of the target enzyme to design molecules that can bind with high affinity and specificity. For thiophene derivatives, including those with a trifluoromethyl group, several structural features are considered important for their interaction with enzyme targets.
The thiophene ring itself is a versatile scaffold in medicinal chemistry. Its aromatic nature and the presence of the sulfur atom can facilitate various types of interactions with amino acid residues in an enzyme's binding pocket, including hydrophobic interactions, π-π stacking, and hydrogen bonding. nih.gov The sulfur atom, in particular, can act as a hydrogen bond acceptor, enhancing the binding affinity of the ligand. nih.gov
The trifluoromethyl (-CF3) group is a common substituent in modern drug design due to its unique properties. It is highly lipophilic, which can enhance membrane permeability and bioavailability. Furthermore, its strong electron-withdrawing nature can influence the electronic properties of the thiophene ring, potentially modulating its binding characteristics. The trifluoromethyl group can also participate in specific interactions with the enzyme, such as dipole-dipole interactions and hydrophobic interactions.
Structure-activity relationship (SAR) studies are integral to SBDD. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For thiophene-based inhibitors, SAR studies have revealed that the nature and position of substituents on the thiophene ring are critical for their inhibitory potency and selectivity. nih.gov For example, the placement of bulky or electron-withdrawing groups at specific positions can significantly alter the compound's interaction with the target enzyme.
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools in SBDD. nih.gov These techniques allow researchers to predict the binding mode and affinity of a ligand to its target enzyme, providing insights that can guide the design of more effective inhibitors. For instance, docking studies can help identify key amino acid residues involved in the binding of a thiophene derivative and suggest modifications to the ligand that could enhance these interactions. researchgate.net
The development of enzyme modulators based on the this compound scaffold would likely follow these established principles. Researchers would aim to optimize the interactions of the thiophene core, the trifluoromethyl group, and the methanol functional group with the specific binding site of the target enzyme to achieve the desired therapeutic effect.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that are often inefficient and environmentally taxing. nih.gov Current research is therefore focused on developing more sustainable and efficient synthetic pathways.
Key Research Thrusts:
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus reducing waste and improving atom economy. researchgate.net Researchers are exploring the use of transition-metal catalysts to selectively activate and functionalize the C-H bonds of the thiophene ring. organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of (5-Trifluoromethyl-thiophen-3-yl)-methanol could lead to more efficient and reproducible production.
Bio-based Synthesis: There is a growing interest in utilizing renewable resources for chemical synthesis. royalsocietypublishing.org Researchers are investigating the potential of converting bio-based platform molecules into functionalized thiophenes, which could provide a sustainable route to compounds like this compound. royalsocietypublishing.org
| Synthetic Approach | Advantages | Key Research Focus |
| C-H Functionalization | High atom economy, reduced waste | Development of selective catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |
| Bio-based Synthesis | Use of renewable feedstocks, sustainability | Identification of suitable platform molecules and conversion pathways |
Advanced Applications in Materials Science and Functional Materials Research
The unique electronic properties of the thiophene ring, combined with the electron-withdrawing nature of the trifluoromethyl group, make this compound a promising building block for advanced materials. acs.org
Potential Applications:
Organic Electronics: Thiophene-based polymers are widely used in organic electronics due to their semiconducting properties. The incorporation of the trifluoromethyl group can modulate the electronic properties of these materials, potentially leading to improved performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
Sensors: The functional groups on this compound can be modified to create selective receptors for various analytes. This makes it a candidate for the development of highly sensitive and selective chemical sensors.
Functional Polymers: The methanol (B129727) group provides a handle for polymerization, allowing for the creation of novel polymers with tailored properties. These polymers could find applications in areas such as coatings, membranes, and drug delivery systems.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The scaffold of this compound is a valuable starting point for the discovery of new bioactive molecules. nih.govnih.gov High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large libraries of derivatives. ewadirect.com
Strategies for Derivative Discovery:
Combinatorial Libraries: By systematically modifying the functional groups on the thiophene ring, it is possible to generate large libraries of derivatives. acs.org These libraries can then be screened for activity against a wide range of biological targets.
Fragment-Based Drug Discovery (FBDD): this compound can be used as a fragment in FBDD campaigns. researchgate.net This involves identifying small molecules that bind to a biological target and then optimizing their structure to improve their potency and selectivity.
Virtual Screening: Computational methods can be used to predict the binding affinity of virtual libraries of compounds to a target protein. nih.gov This can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. ewadirect.com
Exploration of Neglected Tropical Diseases and Rare Conditions Research
There is a pressing need for new drugs to treat neglected tropical diseases (NTDs) and rare conditions, as these areas are often overlooked by the pharmaceutical industry. nih.gov Thiophene derivatives have shown promise as antimicrobial and antiparasitic agents, making them attractive candidates for development in this space. researchgate.net
Therapeutic Potential:
Antiparasitic Activity: Thiophene-containing compounds have been investigated for their activity against a range of parasites, including those that cause leishmaniasis and Chagas disease. nih.gov The trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially improving their efficacy. nih.gov
Antifungal Activity: Fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised patients. Thiophene derivatives have demonstrated antifungal activity, and further research into the potential of this compound derivatives in this area is warranted. nih.gov
Antibacterial Activity: The emergence of antibiotic-resistant bacteria is a major global health threat. nih.govacs.org Thiophene derivatives have been shown to inhibit bacterial growth, and the unique properties of this compound could be exploited to develop new antibacterial agents. researchgate.netnih.gov
| Disease Area | Rationale for Exploration | Potential Advantages of Trifluoromethyl Group |
| Neglected Tropical Diseases | Thiophene derivatives show antiparasitic activity. nih.gov | Enhanced lipophilicity and metabolic stability. nih.gov |
| Fungal Infections | Thiophene derivatives have demonstrated antifungal properties. nih.gov | Increased potency and spectrum of activity. |
| Bacterial Infections | Thiophene derivatives can inhibit bacterial growth. researchgate.netnih.gov | Overcoming resistance mechanisms. |
Refined Computational Drug Discovery and Rational Design Methodologies
Computational methods are playing an increasingly important role in drug discovery, enabling the rational design of new therapeutic agents. nih.gov These methods can be used to understand the structure-activity relationships of this compound derivatives and to guide the design of more potent and selective compounds. nih.govnih.gov
Computational Approaches:
Molecular Docking: This technique is used to predict the binding mode of a ligand to a protein target. nih.gov It can be used to identify potential binding sites for this compound derivatives and to guide the design of compounds with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new derivatives and to identify the key structural features that are important for activity.
Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of a ligand-protein complex over time. This can provide insights into the binding mechanism and help to explain the observed structure-activity relationships.
Q & A
Q. What chromatographic methods are recommended for purity analysis?
- Methodological Answer : Reverse-phase HPLC (C18 column, 5 µm particle size) with a methanol-water gradient (e.g., 50% to 90% methanol over 20 min) effectively separates the compound from byproducts. UV detection at 254 nm is optimal for aromatic systems. For TLC, silica gel plates with ethyl acetate/hexane (3:7) provide clear separation (Rf ≈ 0.4). Validate methods using spiked samples with known impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and solvent interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like Fukui indices to predict nucleophilic/electrophilic sites. Polarizable Continuum Model (PCM) simulations evaluate solvent effects on solubility and reaction pathways. For example, methanol solvent stabilizes the hydroxyl group via hydrogen bonding, altering activation energies in esterification reactions .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) identifies temperature-dependent splitting (e.g., coalescence at 50°C). Compare experimental data with DFT-predicted chemical shifts (GIAO method). For impurities, use LC-MS to detect trace byproducts and assign structures via fragmentation patterns .
Q. How do hydrogen bonding patterns influence crystallization, and what crystal engineering principles apply?
- Methodological Answer : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., D(2) motifs for O-H⋯O interactions). Single-crystal X-ray diffraction (using SHELX software) reveals packing motifs. For example, the hydroxyl group forms intermolecular O-H⋯S bonds with sulfur atoms in adjacent thiophene rings, stabilizing a monoclinic lattice (space group P2₁/c). Adjust crystallization solvents (e.g., ethanol vs. DCM) to control polymorphism .
Q. What role does the trifluoromethyl group play in biological activity, and how is this evaluated in drug discovery?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability. In vitro assays (e.g., cytochrome P450 inhibition) assess pharmacokinetics. Molecular docking (AutoDock Vina) predicts binding to targets like kinase enzymes, with CF₃ improving van der Waals interactions in hydrophobic pockets. Compare analogs (e.g., Cl/Br/CH₃ substitutions) to isolate CF₃-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
